Phenol, 3-pentyl-

Beschreibung

Contextualization within Alkylphenol Research

Phenol (B47542), 3-pentyl- is a member of the broader class of chemicals known as alkylphenols (APs). APs and their derivatives, alkylphenol ethoxylates (APEs), have been produced in large quantities for over four decades for use as non-ionic surfactants, antioxidants, and emulsifiers in a wide range of industrial and domestic products, including detergents, plastics, paints, and pesticides. aku.edu.trresearchgate.netsigmaaldrich.com The widespread use and subsequent release of these compounds into the environment have made them ubiquitous contaminants. sigmaaldrich.com

Much of the research on alkylphenols is driven by environmental and health concerns. aku.edu.tr The degradation of APEs in wastewater treatment plants or the natural environment often results in the formation of more persistent and toxic APs. researchgate.netnih.gov There is significant concern that many of these metabolites can act as endocrine disruptors by mimicking natural hormones, potentially leading to adverse effects on the reproductive health of wildlife and humans. aku.edu.trresearchgate.netnih.gov Consequently, regulatory bodies have prioritized certain alkylphenols for environmental risk assessment. service.gov.uk

Research into structure-activity relationships is a cornerstone of alkylphenol studies. The biological activity and physicochemical properties of these compounds are heavily influenced by the structure of the alkyl chain, such as its length and degree of branching. dtic.mil For instance, studies have shown that antimicrobial activity against various bacteria increases with the length of the n-alkyl chain, peaking around five to six carbons (pentyl and hexyl groups), after which a decrease in activity is observed due to reduced water solubility. dtic.mil

Historical Perspectives on Phenol, 3-pentyl- Scholarship

The study of alkylphenols dates back to the early 20th century, with much of the initial focus on isomers produced through Friedel-Crafts alkylation. This reaction typically yields ortho- and para-substituted phenols. google.comrsc.org The synthesis of meta-substituted isomers like Phenol, 3-pentyl- was historically more complex, often requiring multi-step, indirect routes. google.com This synthetic challenge itself made meta-alkylated phenols a subject of academic interest, with patents from the mid-20th century describing novel methods to achieve this specific substitution pattern. google.com

While the broader class of alkylphenols has a long history as industrial intermediates for manufacturing products like phenolic resins, a significant area of modern scholarship for Phenol, 3-pentyl- specifically is its application in medicinal and synthetic chemistry. researchgate.net A key development in its research history is its use as a precursor in the synthesis of cannabidiol (B1668261) (CBD) analogues. sci-hub.senih.gov CBD is a major non-psychoactive constituent of Cannabis, and the development of its synthetic and natural derivatives is an active area of research for novel therapeutics. nih.gov The olivetol (B132274) core (5-pentylbenzene-1,3-diol) common to many cannabinoids is structurally related to Phenol, 3-pentyl-, making it a valuable building block in this field.

Structural Basis for Research Interest

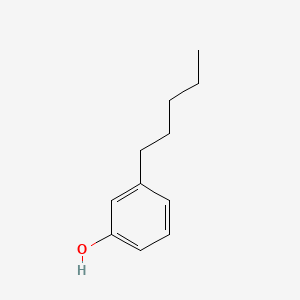

The scientific interest in Phenol, 3-pentyl- is fundamentally derived from its distinct molecular architecture, which combines a reactive aromatic hydroxyl group with a nonpolar alkyl chain at a specific position.

The Phenolic Hydroxyl Group : The -OH group attached to the benzene (B151609) ring is the primary site of chemical reactivity. It confers acidic properties and is a hydrogen-bond donor. This group's ability to donate a hydrogen atom to scavenge free radicals is the basis for the antioxidant properties observed in phenolic compounds. mdpi.comtjnpr.org In electrophilic substitution reactions, the hydroxyl group is strongly activating and directs incoming substituents to the ortho and para positions, which makes the synthesis of the meta-substituted isomer a topic of synthetic interest. google.comwhiterose.ac.uk

The Pentyl Alkyl Chain : The five-carbon pentyl chain is largely responsible for the compound's hydrophobic (lipophilic) character. This property governs its solubility, partitioning behavior in biological systems, and its interaction with nonpolar environments like cell membranes. The hydrophobicity of the alkyl chain is critical for the antimicrobial activity of alkylphenols, as it facilitates the disruption of the lipid bilayers of microbial cell membranes, leading to increased permeability and cell death.

Meta-Substitution Pattern : The placement of the pentyl group at the 3-position (meta) is a defining feature. Unlike its ortho and para isomers, which are readily formed, the meta isomer's synthesis requires specific chemical strategies. google.comrsc.org This substitution pattern influences the molecule's electronic properties and steric profile, which in turn affects its biological activity and reactivity. For example, theoretical calculations on alkylphenol isomers have been used to understand how the substituent position affects the stability of reaction intermediates. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have been explored to achieve selective meta-alkylation of phenol derivatives. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Phenol, 3-pentyl-

| Property | Value | Source(s) |

| CAS Number | 20056-66-0 | nih.gov |

| Molecular Formula | C₁₁H₁₆O | nih.gov |

| Molecular Weight | 164.24 g/mol | nih.gov |

| IUPAC Name | 3-pentylphenol | nih.gov |

| XLogP3 | 3.9 | nih.gov |

Table 2: Comparison of Physicochemical Properties of Pentylphenol Isomers

| Property | Phenol, 3-pentyl- | 4-n-Pentylphenol | 4-tert-Pentylphenol |

| CAS Number | 20056-66-0 | 14938-35-3 | 80-46-6 |

| Synonym | m-Pentylphenol | p-n-Pentylphenol | p-tert-Amylphenol |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol | 164.25 g/mol | 164.24 g/mol |

| Appearance | Not specified | Liquid | Colorless needles / Beige solid |

| XLogP3 / log K(ow) | 3.9 | Not specified | 3.9 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9,12H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZQGUMHXPGQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066552 | |

| Record name | Phenol, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-66-0 | |

| Record name | 3-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20056-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020056660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOI343L70U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Phenol, 3 Pentyl

Established Synthetic Pathways for Phenol (B47542), 3-pentyl-

The creation of 3-pentylphenol involves several established methods, each with its own set of principles and limitations. These primarily include the alkylation of phenol derivatives and innovative one-pot synthesis techniques.

Alkylation of Phenol Derivatives: Principles and Regioselectivity

Alkylation of phenols is a fundamental process for introducing alkyl groups onto the aromatic ring. slchemtech.com The position of this new substituent is governed by the directing effects of the existing hydroxyl group.

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. slchemtech.com This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). slchemtech.comjk-sci.com The reaction proceeds through the generation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich phenol ring. jk-sci.com

However, Friedel-Crafts alkylation of phenols has several limitations. The hydroxyl group is a strong activating group, which can lead to polyalkylation, where multiple alkyl groups are added to the ring. jk-sci.com Another significant challenge is controlling regioselectivity. The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. pressbooks.publibretexts.org This makes the direct synthesis of meta-substituted phenols like 3-pentylphenol via this method challenging, often resulting in a mixture of isomers. makingmolecules.com Furthermore, the carbocation intermediate can undergo rearrangements, leading to a mixture of products with different alkyl structures. jk-sci.com

Table 1: Overview of Friedel-Crafts Alkylation for Phenol

| Parameter | Description | Reference |

| Reaction Type | Electrophilic Aromatic Substitution | jk-sci.com |

| Key Reagents | Phenol, Alkyl Halide, Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) | slchemtech.comjk-sci.com |

| General Mechanism | 1. Formation of carbocation electrophile.2. Nucleophilic attack by the phenol ring.3. Deprotonation to restore aromaticity. | jk-sci.com |

| Limitations | - Polyalkylation- Poor regioselectivity for meta-products- Carbocation rearrangements | jk-sci.com |

The inherent directing effect of the hydroxyl group in phenol favors the formation of ortho and para isomers due to the stabilization of the corresponding carbocation intermediates through resonance. pressbooks.pub In these intermediates, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stability. pressbooks.pub For the meta attack, no such resonance stabilization involving the hydroxyl group is possible. pressbooks.pub

To achieve meta-alkylation, strategies that override the natural directing effect of the hydroxyl group are necessary. One approach involves introducing a meta-directing group to the phenol ring, performing the alkylation, and then removing or transforming the directing group. However, this adds complexity and steps to the synthesis. Quantum chemical calculations and mass spectrometry fragmentation patterns have provided insights into the factors that can influence regioselectivity, confirming that alkyl substitution at the meta position can stabilize certain reaction intermediates, albeit less effectively than ortho or para substitution.

Friedel-Crafts Alkylation Approaches and Limitations

One-Pot Metal-Free Synthesis Protocols

In recent years, there has been a growing emphasis on developing synthetic methods that are more efficient and environmentally friendly. acs.org For the synthesis of 3-pentylphenol and its analogs, one-pot metal-free protocols have emerged as a promising alternative to traditional methods. nih.govrsc.orgorganic-chemistry.orgrsc.org

A novel, metal-free, one-pot synthesis involves the in situ oxidation of phenols to generate a reactive intermediate, which then reacts with a lithiated geminal boronic ester. nih.gov In this process, the phenol is first oxidized, for example, with phenyliodine(III) diacetate (PIDA), to form a quinketal intermediate. nih.gov This intermediate then reacts with a carbanion derived from a geminal boronic ester. nih.gov Geminal boronic esters are organoboron compounds with two boronic ester groups attached to the same carbon atom. nih.govvt.edu The presence of two boron atoms stabilizes an adjacent negative charge, facilitating the formation of a carbanion. nih.gov This carbanion attacks the quinketal, leading to the formation of a vinyl boronic ester, which is then oxidized to yield the alkylated phenol. nih.gov This method has demonstrated excellent regioselectivity and can produce yields of up to 80%.

This one-pot, metal-free synthesis offers several advantages from a green chemistry perspective. acs.org By avoiding the use of transition metal catalysts, it reduces the cost and the environmental impact associated with metal waste. The one-pot nature of the reaction improves efficiency by reducing the number of separate reaction and purification steps, which in turn minimizes solvent usage and waste generation. These protocols are often compatible with a range of sensitive functional groups, offering a broad scope for synthesizing diverse phenol derivatives. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages | Reference |

| Friedel-Crafts Alkylation | Lewis acid-catalyzed electrophilic substitution. | Well-established, uses readily available reagents. | Poor regioselectivity for meta-products, polyalkylation, carbocation rearrangements. | jk-sci.com |

| One-Pot Metal-Free Synthesis | In situ oxidation of phenol followed by reaction with a geminal boronic ester. | High regioselectivity, good yields, metal-free, environmentally friendly. | May require specialized reagents (geminal boronic esters). | nih.gov |

In situ Oxidation and Geminal Boronic Ester Reactivity

Functional Group Transformations of Phenol, 3-pentyl-

The reactivity of 3-pentylphenol is largely dictated by the activating, ortho-, para-directing hydroxyl group and the steric and electronic influence of the meta-pentyl group. The phenolic ring is highly susceptible to electrophilic aromatic substitution, and the hydroxyl group can undergo reactions such as etherification.

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Phenols are highly reactive towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.com This activation often allows for reactions under milder conditions than those required for benzene (B151609). The hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com In the case of 3-pentylphenol, the para position and the two ortho positions relative to the hydroxyl group are available for substitution.

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. saskoer.ca This reaction is typically carried out using concentrated sulfuric acid. saskoer.canih.gov The reaction of phenols with sulfuric acid is generally facile. nih.gov For 3-pentylphenol, sulfonation is an expected transformation, similar to other alkylphenols. The process involves the generation of an electrophile, likely SO3, which then attacks the electron-rich phenolic ring. saskoer.ca

Table 1: General Conditions for Phenol Sulfonation

| Reagent | Conditions | Product |

| Concentrated H₂SO₄ | Room Temperature | Mixture of ortho- and para-isomers |

| Fuming H₂SO₄ (H₂SO₄/SO₃) | Varies | Mixture of ortho- and para-isomers |

This table represents general conditions for phenol sulfonation and is applicable to 3-pentylphenol.

Nitration of phenols can be achieved using nitric acid. byjus.comgoogle.com Due to the high reactivity of the phenolic ring, dilute nitric acid is often sufficient, and the reaction can proceed at low temperatures to yield a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur. byjus.comyoutube.com For 3-pentylphenol, nitration is a feasible reaction. google.com The use of inhibitors can increase the yield of the desired nitrated products by minimizing oxidation side reactions. google.com

Table 2: Research Findings on Phenol Nitration

| Nitrating Agent | Conditions | Key Findings |

| Dilute HNO₃ | Low temperature (e.g., 298 K) | Yields a mixture of ortho- and para-mononitrophenols. byjus.com |

| Concentrated HNO₃ | - | Can lead to polysubstitution, forming products like 2,4,6-trinitrophenol (picric acid) from phenol. byjus.com |

| Metal nitrates (e.g., Cu(NO₃)₂) in organic solvents | Varies | Can offer high selectivity for para-isomers. ijcce.ac.ir |

| Sodium nitrite (B80452) with tetrabutylammonium (B224687) dichromate | Aprotic, neutral conditions | Provides a mild and selective method for mononitration. scispace.com |

This table summarizes general findings in phenol nitration, which are relevant to the potential nitration of 3-pentylphenol.

Sulfonation Studies

Etherification Reactions

The hydroxyl group of 3-pentylphenol can be converted to an ether. This is a common transformation for phenols, often achieved through the Williamson ether synthesis. ontosight.ai This reaction involves deprotonating the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. whiterose.ac.uk This functionalization can alter the compound's physical and chemical properties. ontosight.ai

Demethylation for Further Functionalization

While the primary focus is on 3-pentylphenol, the broader context of alkylphenols includes the cleavage of alkyl groups for further synthetic modifications. umcs.eugoogle.com In some synthetic strategies, an alkyl group can serve as a temporary protecting group. rsc.org

In complex organic syntheses, a functional group that is not intended to react is often protected. rsc.orgsynarchive.com Alkyl groups can sometimes serve this purpose. While the direct use of a 3-pentyl group as a standard protecting group is not widely documented, the concept of using alkyl groups that can be later removed is established in organic synthesis. For instance, the clean removal of a 3-pentyl group using reagents like boron tribromide (BBr₃) has been noted, suggesting its potential utility in synthetic sequences where it might act as a protecting group.

Furthermore, in the field of asymmetric synthesis, chiral auxiliaries are employed to introduce stereocenters. rsc.orgsciencenet.cn A chiral molecule is temporarily incorporated into a substrate to direct a reaction to form one enantiomer or diastereomer preferentially. rsc.org There is research on the use of N-(3-pentyl) groups in chiral ligands for asymmetric oxidative coupling reactions, highlighting the role of the pentyl group in achieving high enantioselectivity. researchgate.net This suggests the potential for chiral variants of 3-pentylphenol derivatives to be explored in asymmetric catalysis.

Catalytic Reactions Involving Phenol, 3-pentyl- and Related Phenols

The reactivity of the phenolic ring, influenced by its substituents, allows for a diverse range of catalytic transformations. These reactions are pivotal in synthesizing complex molecules from simple phenolic precursors. This section explores several key catalytic reactions involving "Phenol, 3-pentyl-" and structurally similar phenols, highlighting advancements in asymmetric dearomatization, carbon-carbon bond formation, and hydroxylation.

Asymmetric Dearomatization Reactions of Phenols

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for converting planar aromatic compounds into three-dimensional cyclic structures. nih.govresearchgate.net Phenols, while abundant, are challenging substrates for intermolecular CADA reactions due to their strong aromaticity and the potential for multiple reactive sites (O, C2, and C4). nih.govresearchgate.net

The intermolecular (3 + 2) cycloaddition reaction is a valuable method for constructing five-membered rings. In the context of phenols, this reaction can lead to the formation of complex polycyclic frameworks. beilstein-journals.org Recent research has demonstrated the use of chiral phosphoric acid catalysts in the divergent intermolecular CADA reactions of phenols with azoalkenes. nih.govresearchgate.net This approach yields tetrahydroindolone products bearing an all-carbon quaternary stereocenter with high enantioselectivity. nih.govresearchgate.net The reaction proceeds through a concerted, pericyclic mechanism where the regiochemistry is controlled by the frontier molecular orbitals of the reactants. wikipedia.org

A notable example involves the reaction of phenols with azoalkenes, catalyzed by a chiral phosphoric acid, which can be directed towards a (3 + 2) cycloaddition pathway to produce tetrahydroindolones. researchgate.netnih.gov The reaction conditions, particularly temperature, play a crucial role in determining the reaction outcome. researchgate.netnih.gov

Table 1: Selected Data on Intermolecular (3+2) Cycloaddition of Phenols

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Chiral Phosphoric Acid (CPA-7) | Phenol | Azoalkene | Tetrahydroindolone | Good | Excellent | >20:1 | researchgate.net |

This table is for illustrative purposes and specific values can be found in the cited literature.

Alkylation dearomatization represents another significant pathway in CADA, allowing for the direct formation of C-C bonds and the creation of chiral centers. rsc.org While racemic alkylative dearomatization has been well-documented, catalytic asymmetric versions are less common but highly valuable. rsc.org

Chiral phosphoric acid catalysis has also been successfully applied to the alkylation dearomatization of phenols with azoalkenes, leading to cyclohexadienone products. nih.govresearchgate.net This transformation is often in competition with the (3 + 2) cycloaddition pathway and can be selectively favored by adjusting reaction parameters. researchgate.netnih.gov The use of phase-transfer catalysts derived from cinchona alkaloids has also enabled asymmetric alkylative dearomatization in the synthesis of complex natural products. rsc.org

Achieving chemo-divergence, where a common set of starting materials can be directed to form different products by tuning the reaction conditions, is a significant goal in synthetic chemistry. rsc.org In the context of phenol dearomatization, researchers have successfully demonstrated chemo-divergent control between intermolecular (3 + 2) cycloaddition and alkylation pathways. nih.govresearchgate.net

A key factor in controlling this divergence is the reaction temperature. researchgate.netnih.gov For instance, in the chiral phosphoric acid-catalyzed reaction of phenols with azoalkenes, lower temperatures tend to favor the (3 + 2) cycloaddition, while higher temperatures promote the alkylation dearomatization. researchgate.netnih.gov This temperature-dependent chemo-divergence provides a versatile tool for selectively synthesizing either tetrahydroindolones or cyclohexadienones from the same starting materials. researchgate.netnih.gov The ability to switch between these pathways is crucial for generating molecular diversity from simple phenolic precursors. rsc.org

Alkylation Dearomatization Pathways

Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. Various catalytic methods have been developed for C-C bond formation involving phenols.

Oxidative coupling of phenols is a well-established method to form C-C bonds, leading to products like biphenols and diphenoquinones. google.com These reactions often employ heterogeneous dehydrogenation catalysts, such as those containing copper and chromium oxides. google.com The catalytic cycle typically involves the generation of phenoxy radicals, which then couple to form the desired products. researchgate.net

The Suzuki-Miyaura coupling reaction has also been adapted for phenols. mdpi.com This involves the in-situ activation of phenols, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by coupling with boronic acids catalyzed by palladium complexes. mdpi.com This method tolerates a wide range of functional groups and can be used to couple ortho-substituted phenols. mdpi.com

Table 2: Catalytic Systems for C-C Bond Formation with Phenols

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Oxidative Coupling | Copper Chromite | Substituted Phenol | Biphenol/Diphenoquinone | google.com |

| Suzuki-Miyaura Coupling | Pd-MOF / DCID | Phenol, Boronic Acid | Biaryl | mdpi.com |

This table provides examples of catalytic systems. Specific conditions and substrate scopes are detailed in the referenced literature.

Hydroxylation Reactions and Mechanisms

The direct hydroxylation of phenols is an important industrial process for producing dihydroxybenzenes, such as catechol and hydroquinone, which are key intermediates for fine chemicals. mdpi.com Hydrogen peroxide (H₂O₂) is often used as a "green" oxidant in these reactions. mdpi.com

The mechanism of phenol hydroxylation is often dependent on the solvent and the catalyst used. mdpi.com With iron-based catalysts like Fe-BTC (a metal-organic framework), the proposed mechanism involves the formation of hydroxyl radicals (•OH) through a Fenton-like process. scirp.org These radicals then attack the phenol ring at the ortho or para positions to yield catechol and hydroquinone. scirp.org The reaction can be influenced by temperature, the phenol to H₂O₂ molar ratio, and the amount of catalyst. scirp.org

Titanosilicate catalysts, such as Ti-SBA-12 and Ti-SBA-16, are also active in phenol hydroxylation, with the reaction proceeding to form catechol and hydroquinone. mdpi.com The selectivity towards the para-product (hydroquinone) can be influenced by the catalyst structure. mdpi.com In some systems, particularly with dinuclear copper complexes that mimic the enzyme tyrosinase, the reaction can be highly selective for ortho-hydroxylation. acs.org The mechanism in these cases involves the formation of a dicopper(I)-phenolate adduct that reacts with oxygen. acs.org

Furthermore, the cytochrome P450 monooxygenase AnuE has been shown to catalyze the hydroxylation of the alkyl side chain of 2-hydroxymethyl-3-pentylphenol. uniprot.org This enzymatic hydroxylation is a key step in the biosynthesis of certain natural products. uniprot.org

Reaction Kinetics and Mechanisms (General for Phenols, applicable to 3-pentyl-phenol)

Proton-Coupled Electron Transfer (PCET)

Solvent Effects on Reaction Rates and Pathways

The solvent in which a reaction occurs can have a profound impact on the reaction rate and the predominant mechanistic pathway. canada.ca This is particularly true for the free radical scavenging reactions of phenols, where the solvent's properties can shift the balance between the HAT, PCET, and SPLET mechanisms. canada.ca

Key solvent properties that influence these reactions include:

Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that involve charge separation. ustc.edu.cncdnsciencepub.com For instance, the SPLET mechanism is significantly enhanced in polar solvents that can solvate the phenoxide anion. mdpi.com

Hydrogen Bonding: Solvents that can act as hydrogen bond acceptors can form hydrogen bonds with the phenolic hydroxyl group. cmu.edu This can increase the O-H bond strength, making hydrogen atom donation more difficult and thus slowing down the HAT reaction. cmu.edu Conversely, hydrogen bonding can also facilitate proton transfer in certain mechanisms.

Anion Solvation: The ability of a solvent to solvate anions is crucial for the SPLET mechanism. Protic solvents like alcohols are effective at solvating the phenoxide anion, thereby promoting this pathway. pnas.orgmdpi.com

The choice of solvent can therefore be used to favor one reaction pathway over another. For example, a non-polar solvent like cyclohexane (B81311) would favor the HAT mechanism, while a polar protic solvent like methanol (B129727) would likely promote the SPLET mechanism. nih.gov

Table 4: Effect of Solvent on the Rate Constant (k) for the Reaction of Phenols with Free Radicals

| Phenolic Compound | Radical | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Hydroquinone | Peroxyl | Cyclohexane | (3-15) x 10⁵ | nih.gov |

| Hydroquinone | Peroxyl | tert-Butyl alcohol | Dramatically declined | nih.gov |

| Catechol | DPPH• | Methanol | - | acs.orgresearchgate.net |

| Catechol | DPPH• | Tetrahydrofuran (THF) | Slower than in Methanol | acs.orgresearchgate.net |

| α-Tocopherol | Alkyl | Isooctane | - | cmu.edu |

Note: This table illustrates the significant influence of the solvent on the reaction rates of phenolic antioxidants.

Advanced Spectroscopic and Analytical Characterization of Phenol, 3 Pentyl

Chromatographic Methodologies for Identification and Quantificationnih.govnih.govresearchgate.netmdpi.com

Chromatographic techniques are fundamental in the separation and analysis of Phenol (B47542), 3-pentyl- from various matrices. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide high sensitivity and selectivity for its detection. measurlabs.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)nih.govresearchgate.net

HPLC combined with tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of phenolic compounds like 3-pentylphenol. measurlabs.com This technique offers excellent separation capabilities and highly specific detection, making it suitable for complex samples. measurlabs.com

A typical HPLC method for Phenol, 3-pentyl- involves a reverse-phase (RP) C18 column. sielc.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure compatibility with mass spectrometry. sielc.com

HPLC-MS/MS is particularly valuable for analyzing complex mixtures, such as those found in environmental and biological samples. nih.govmeasurlabs.com The selectivity of tandem mass spectrometry allows for the quantification of 3-pentylphenol even in the presence of interfering compounds. nih.gov For instance, in the analysis of dairy products, a two-step continuous solid-phase extraction (SPE) system can be used for sample cleanup prior to UHPLC-MS/MS analysis, enabling the determination of various phenolic compounds, including 4-pentylphenol (B72810). nih.gov

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile, Water, Formic Acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| This table summarizes typical parameters for the HPLC-MS/MS analysis of 3-pentylphenol. sielc.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)nih.govresearchgate.net

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including alkylphenols. eeer.orgepa.gov For the analysis of phenols, derivatization is often employed to increase their volatility and improve chromatographic performance. epa.govacs.org

Common derivatizing agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzoyl chloride. acs.orgresearchgate.net The resulting derivatives are then analyzed by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. eeer.orgacs.org

GC-MS is a primary method for detecting phenolic compounds in environmental matrices, as outlined in EPA Method 8041A. epa.gov For instance, the analysis of alkylphenols in produced water from offshore oil installations can be performed by GC-MS after derivatization with pentafluorobenzoyl chloride. researchgate.net This method allows for the quantification of various alkylated phenols at low nanogram-per-liter levels. researchgate.net Similarly, a method for the simultaneous determination of eleven phenolic endocrine-disrupting chemicals in wastewater influent samples has been developed using GC/MS-SIM after derivatization. eeer.org

| Parameter | Value |

| Derivatization Agent | bis(trimethylsilyl)trifluoroacetamide (BSTFA), pentafluorobenzoyl chloride |

| Detection | Mass Spectrometry (MS), often in SIM mode |

| Application | Environmental monitoring, wastewater analysis |

| This table outlines key aspects of the GC-MS analysis of 3-pentylphenol. eeer.orgacs.orgresearchgate.net |

Capillary Electrophoresis (CE) Techniquesresearchgate.net

Capillary electrophoresis (CE) offers an alternative approach for the separation of alkylphenols. nih.govdphen1.com Micellar electrokinetic chromatography (MEKC), a mode of CE, has shown potential for the determination of alkylphenol breakdown products. dphen1.com The use of cyclodextrins as modifiers in the background electrolyte can enhance the separation of these compounds. nih.govresearchgate.net A study reported the separation of bisphenol A and ten alkylphenols in rat serum using MEKC with a borate (B1201080) phosphate (B84403) buffer containing sodium dodecylsulfate and gamma-cyclodextrin. nih.gov

Spectroscopic Techniques for Structural Elucidation and Characterizationsielc.comeeer.orgebi.ac.uk

Spectroscopic methods are indispensable for the structural confirmation of Phenol, 3-pentyl-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure. nih.govmdpi.com

The mass spectrum of 3-pentylphenol shows a characteristic molecular ion peak at m/z 164. In ¹H-NMR spectroscopy, the protons on the aromatic ring typically appear in the range of 6.5-7.4 ppm, while the signals for the pentyl group protons are observed at higher field strengths. mdpi.com The hydroxyl proton of the phenol group usually appears as a broad singlet. libretexts.org

Infrared spectroscopy of phenols reveals a characteristic broad absorption band for the O-H stretching vibration in the region of 3200-3600 cm⁻¹. libretexts.orgresearchgate.net The C-O stretching vibration appears around 1200 cm⁻¹. libretexts.org Aromatic C-H stretching and bending vibrations are also observable. libretexts.org

| Spectroscopic Technique | Characteristic Features for Phenol, 3-pentyl- |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 164. |

| ¹H-NMR Spectroscopy | Aromatic protons at ~6.5-7.4 ppm; Pentyl group protons at higher field; Broad -OH singlet. mdpi.comlibretexts.org |

| ¹³C-NMR Spectroscopy | Spectral data available in public databases. nih.gov |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹); C-O stretch (~1200 cm⁻¹); Aromatic C-H vibrations. libretexts.orgresearchgate.netlibretexts.org |

| This table presents a summary of the key spectroscopic data for the characterization of Phenol, 3-pentyl-. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of Phenol, 3-pentyl-, distinct signals corresponding to the aromatic, phenolic hydroxyl, and aliphatic protons of the pentyl chain are expected. The protons on the aromatic ring typically appear in the downfield region of 6.5-7.5 ppm. libretexts.orglibretexts.org The specific splitting patterns of these aromatic protons are complex due to their meta-substitution arrangement. The phenolic hydroxyl (-OH) proton is anticipated to produce a broad singlet, with a chemical shift that can vary significantly (typically between 3 and 8 ppm) depending on solvent, concentration, and temperature. libretexts.orglibretexts.org The aliphatic protons of the 3-pentyl group would appear in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shifts for Phenol, 3-pentyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 3.0 - 8.0 | Broad Singlet |

| Aromatic C-H | 6.5 - 7.5 | Multiplet |

| Benzylic -CH | 2.4 - 2.8 | Multiplet |

| Pentyl -CH₂- | 1.1 - 1.7 | Multiplet |

Note: This table represents expected values based on typical chemical shifts for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. For Phenol, 3-pentyl-, the carbon atom bonded to the hydroxyl group (C-OH) is the most deshielded of the aromatic carbons, with an expected chemical shift around 155 ppm. libretexts.org The other aromatic carbons appear in the typical range of 115-145 ppm. libretexts.org The carbons of the pentyl side chain are found in the upfield region of the spectrum. The specific chemical shifts are influenced by the substitution pattern on the aromatic ring.

Expected ¹³C NMR Chemical Shifts for Phenol, 3-pentyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | ~155 |

| Aromatic C-C₅H₁₁ | ~145 |

| Aromatic C-H | 115 - 130 |

| Benzylic -CH | 35 - 45 |

| Pentyl -CH₂- | 20 - 40 |

Note: This table represents expected values based on typical chemical shifts for similar structures. Actual experimental values may vary.

1H NMR Spectral Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Phenol, 3-pentyl- is characterized by several key absorption bands. A prominent, broad band is expected in the region of 3600-3200 cm⁻¹, which corresponds to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is indicative of hydrogen bonding. libretexts.orgbibliotekanauki.pl Sharp peaks between 2950-2850 cm⁻¹ are attributed to the C-H stretching of the aliphatic pentyl group. bibliotekanauki.pl Additionally, characteristic absorptions for the aromatic ring include C=C stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org The C-O stretching of the phenol group is typically observed in the 1280-1270 cm⁻¹ region. bibliotekanauki.pl

Characteristic FT-IR Absorption Bands for Phenol, 3-pentyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Phenolic Hydroxyl | libretexts.orgbibliotekanauki.pl |

| 2950-2850 | C-H Stretch | Aliphatic (Pentyl) | bibliotekanauki.pl |

| 1630-1600 | C=C Stretch | Aromatic Ring | bibliotekanauki.pl |

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Phenol, 3-pentyl- has a molecular weight of 164.24 g/mol , so its molecular ion peak (M⁺) would appear at m/z 164. nih.gov Phenols typically exhibit a strong molecular ion peak. libretexts.org The fragmentation pattern is influenced by both the phenolic group and the alkyl substituent. Common fragmentations for phenols include the loss of a carbon monoxide (CO) molecule (M-28) and a formyl radical (HCO·) (M-29). libretexts.org

The presence of the pentyl group introduces additional fragmentation pathways, primarily through cleavage of the C-C bonds in the alkyl chain. A significant fragmentation pathway for alkylated phenols is benzylic cleavage. Cleavage of the bond between the first and second carbon of the pentyl chain (loss of a C₄H₉ radical) would result in a stable benzylic cation at m/z 107. Studies have confirmed that alkyl substitution at the meta position in phenols stabilizes certain reaction intermediates, influencing the fragmentation patterns observed in mass spectrometry.

Pre-Column Derivatization Techniques in Analytical Chemistry

For certain analytical methods, particularly chromatography, pre-column derivatization is a crucial step to enhance the analyte's properties, such as its detectability or chromatographic behavior.

Derivatization for Enhanced Detection in HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for analyzing phenolic compounds. However, some phenols may exhibit low native UV absorbance, leading to poor sensitivity. Pre-column derivatization addresses this by attaching a molecule with a strong chromophore (a light-absorbing group) to the phenolic hydroxyl group. scirp.orgtandfonline.com This strategy significantly increases the molar absorptivity of the analyte at the detection wavelength, thereby enhancing the sensitivity and selectivity of the analysis. scirp.orgtandfonline.com

Several reagents are effective for the derivatization of phenols for HPLC-UV analysis:

4-Nitrobenzoyl chloride (4-NB-Cl): This reagent reacts with the phenolic hydroxyl group to form a highly UV-active derivative. A method has been developed for the simultaneous determination of phenol and related compounds in water by derivatization with 4-NB-Cl, allowing for detection at 280 nm. scirp.orgscirp.org

4-Aminoantipyrine (4-AA): In the presence of an oxidizing agent, 4-AA reacts with phenols to form colored quinoneimine derivatives that can be detected in the visible range (e.g., 440 nm). dergipark.org.tr

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F serves as a UV-labeling reagent that reacts with the phenolic hydroxyl group, enabling sensitive HPLC-UV detection at approximately 380 nm. tandfonline.com

These derivatization techniques provide a robust means to improve the analytical determination of phenols like Phenol, 3-pentyl- in various matrices, often simplifying sample cleanup requirements. tandfonline.comdergipark.org.tr

Computational Chemistry and Theoretical Studies of Phenol, 3 Pentyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and energy of molecules. These calculations are fundamental in elucidating the underlying factors that govern the stability of transient species and the selectivity of chemical reactions involving 3-pentylphenol.

Reaction intermediates are transient, high-energy, and highly reactive molecules that are formed during a chemical transformation and quickly convert into a more stable product. uomustansiriyah.edu.iqunacademy.com The stability of these intermediates, such as carbocations or radicals, is a critical factor in determining the pathway of a reaction.

In the context of 3-pentylphenol, quantum chemical calculations and mass spectrometry fragmentation patterns have been used to understand how substituents influence stability. Studies confirm that alkyl substitution at the meta position in phenols can stabilize certain reaction intermediates. The pentyl group at the meta-position of the phenol (B47542) ring contributes to the stabilization of intermediates, particularly carbocations, through an inductive effect. khanacademy.org As an electron-donating group, the alkyl chain pushes electron density toward the aromatic ring, which can help delocalize and reduce the positive charge of a carbocation intermediate, thereby increasing its stability. unacademy.com This stabilization is a key factor favoring the formation of 3-pentylphenol over other isomers in specific synthetic routes.

Generally, the stability of carbocation intermediates is enhanced by factors that delocalize the positive charge, such as hyperconjugation and resonance. uomustansiriyah.edu.iq For alkyl-substituted phenols, the electron-donating nature of the alkyl group plays a significant role in stabilizing these electron-deficient species. unacademy.com

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the alkylation of phenol to produce 3-pentylphenol, controlling the position of the incoming pentyl group is a significant challenge. chemrxiv.org Theoretical calculations are crucial for predicting and rationalizing the observed regioselectivity.

While traditional methods like Friedel-Crafts alkylation often result in a mixture of ortho, para, and meta isomers due to regioselectivity issues, computational models can help devise more selective synthetic strategies. Theoretical studies on the alkylation of the phenoxide ion using Density Functional Theory (DFT) have shown that the reaction outcome is highly dependent on the solvent and the nature of the reacting species (free ion vs. ion pair). researchgate.net

Recent advancements have combined mechanism-based computational statistics with machine learning models to predict regioselectivity with high accuracy. nih.gov These models can predict transition state barriers based on the computed properties of the isolated reactants, enabling a rapid and reliable forecast of the major product in reactions like the C-H functionalization of phenols. nih.govnih.gov For instance, computational analysis can explain why certain synthetic methods, such as those involving organometallic dianion formation, achieve high regioselectivity for the meta position, leading to yields of 3-pentylphenol as high as 85-95%.

Stabilization of Reaction Intermediates

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are vital for studying complex chemical phenomena, from reaction dynamics to antioxidant mechanisms.

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the structural and electronic properties of organic compounds, including phenols. mdpi.comresearchgate.net It offers a good balance between accuracy and computational cost for studying many-electron systems. researchgate.net

DFT calculations are applied to 3-pentylphenol and related compounds to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. mdpi.com

Analyze Vibrational Spectra: Calculate theoretical infrared (IR) and Raman spectra, which aids in the characterization of the molecule. mdpi.com

Determine Reaction Energetics: Compute the energies of reactants, transition states, and products to map out reaction pathways and determine activation barriers. canada.caresearchgate.net This is particularly useful in studying the antioxidant mechanism of phenols, where DFT is used to calculate O-H bond dissociation enthalpies (BDEs). A lower BDE generally corresponds to higher antioxidant activity. canada.ca

Probe Electronic Properties: Calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com Other quantum chemical parameters derived from DFT, such as chemical hardness, softness, and electronegativity, provide further insights into the molecule's reactivity. mdpi.com

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing chemical reactivity and understanding the origins of activation barriers. researchgate.netchemrxiv.orgnih.gov The model deconstructs the potential energy surface along a reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). nih.gov

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Strain Energy (ΔE_strain): The energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at a specific point (ζ) along the reaction coordinate. chemrxiv.org

Interaction Energy (ΔE_int): The actual interaction (e.g., steric repulsion, electrostatic attraction, orbital overlap) between the deformed reactants. chemrxiv.org

This approach has been applied to study the antioxidant activity of phenolic compounds, specifically their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT). researchgate.net By analyzing the reaction of a phenol with a peroxyl radical, the ASM can provide a comprehensive explanation for the reactivity. researchgate.net For example, analysis using the ASM can reveal that the formation of intermolecular hydrogen bonds during the reaction contributes to a more favorable interaction energy, which accelerates the hydrogen transfer process and enhances antioxidant efficacy. researchgate.net This methodology allows researchers to move beyond just calculating energy barriers to understanding the physical forces that create them. nih.govresearchgate.net

Density Functional Theory (DFT) Applications

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and materials science that aims to correlate the chemical structure of a compound with its biological or chemical activity. drugdesign.org By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can build models that guide the design of more potent or selective compounds. drugdesign.orgresearchgate.net

For alkylphenols like 3-pentylphenol, SAR studies focus on how variations in the alkyl substituent (its length, branching, and position on the phenol ring) and the phenolic hydroxyl group affect specific properties, such as antioxidant or antimicrobial activity. researchgate.net

Key SAR findings for alkylphenols include:

Effect of Alkyl Chain Length: The length of the alkyl chain influences the compound's hydrophobicity, which can affect its ability to interact with biological membranes or enzymes. However, excessively long or bulky alkyl groups can introduce steric hindrance around the phenolic hydroxyl group, potentially decreasing its antioxidant activity by impeding its ability to donate a hydrogen atom.

Effect of Substituent Position: The position of the substituent (ortho, meta, or para) is critical. researchgate.net The electronic effects (inductive and resonance) of the substituent can alter the O-H bond dissociation energy of the phenol. Studies on various phenolic and aniline (B41778) compounds have shown that the position of the active group plays a crucial role in antioxidant activity, with different positions being favorable depending on the specific assay. researchgate.net For example, in some contexts, ortho-substituted phenols are more active due to the potential for forming intramolecular hydrogen bonds. researchgate.net

Role of the Phenolic Hydroxyl Group: The hydroxyl group is essential for the antioxidant activity of phenols, acting as a hydrogen-bond donor and free radical scavenger. drugdesign.org Replacing it with another group, such as a methoxy (B1213986) group, typically leads to a significant drop in activity. drugdesign.org

| Structural Modification | Observed Effect on Activity (General) | Rationale |

|---|---|---|

| Increase Alkyl Chain Length | Variable; can increase or decrease activity | Increases hydrophobicity but may cause steric hindrance at the active -OH group. |

| Change Substituent Position (e.g., para to meta) | Alters activity | Changes electronic effects (inductive, resonance) and steric environment, affecting O-H bond strength and accessibility. researchgate.net |

| Replace -OH with -OCH3 | Decreased antioxidant activity | Removes the key hydrogen atom donor required for radical scavenging. drugdesign.org |

| Introduce Bulky Group near -OH | Decreased activity | Steric hindrance prevents the molecule from easily interacting with target sites or radicals. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the detailed mechanisms of chemical reactions at a molecular level. These studies provide insights into reaction pathways, transition states, and the energetics involved.

Phenol Decomposition Pathways

The thermal decomposition (pyrolysis) of phenolic compounds is a complex process that is not yet fully understood. researchgate.net Computational studies, often on the parent phenol molecule or simple alkylphenols, help elucidate these pathways. The initial step in the decomposition of many phenolic compounds involves the homolytic cleavage of the O-H bond, forming a phenoxyl radical. scienceopen.com The stability of this radical is crucial for the subsequent reaction steps. scienceopen.com Alkyl groups, like the pentyl group in 3-pentylphenol, can influence the stability of this radical through electronic effects.

In the context of biological degradation, microorganisms often hydroxylate the phenol ring to form a catechol derivative. frontiersin.orgnih.gov For an alkylphenol, this would be an alkylcatechol. This reaction is typically initiated by a monooxygenase enzyme. nih.gov Following this initial hydroxylation, the aromatic ring is cleaved via either an ortho- or meta-cleavage pathway, leading to the formation of smaller molecules that can enter central metabolic pathways. nih.gov Computational studies on related systems, such as the biotransformation of triclosan, have used DFT to explore these phenol-coupling mechanisms, identifying a diradical pathway as being favorable. acs.org

While specific computational studies detailing the decomposition of 3-pentylphenol were not found, the general mechanisms established for phenol and other alkylphenols provide a strong framework for understanding its likely decomposition routes.

Reactivity with Other Chemical Species (e.g., Formaldehyde)

The reaction between phenols and formaldehyde (B43269) is the cornerstone of phenolic resin production. mdpi.comservice.gov.ukwoodresearch.sk Computational chemistry has been instrumental in clarifying the mechanism of this reaction. mdpi.comresearchgate.netresearchgate.net The reaction proceeds via electrophilic aromatic substitution, where formaldehyde attacks the activated ortho and para positions of the phenol ring. researchgate.netresearchgate.net

Under basic conditions, the phenol exists in equilibrium with the more reactive phenoxide ion. Theoretical calculations have confirmed that formaldehyde reacts faster at the para-position of phenol than at the ortho-position. researchgate.net The presence of an alkyl group on the ring influences the reactivity. A study on C1-C4 alkylphenols found that the initial rates of addition of formaldehyde varied depending on the isomer. researchgate.net The 3-position (meta) occupied by the pentyl group in 3-pentylphenol would sterically hinder one ortho-position to some extent but would electronically activate both ortho-positions and the para-position for electrophilic attack.

Computational studies have investigated the relationship between the calculated charge at reactive sites on the phenol ring and the reaction rate with formaldehyde. researchgate.net A strong correlation was found between the reactivity per reactive site and the average charge per reactive site, providing a method to predict reactivity. researchgate.net

A key mechanistic insight from DFT calculations is the confirmation of the quinone methide hypothesis. mdpi.com This proposes that a hydroxymethylphenol intermediate eliminates water to form a highly reactive quinone methide species. mdpi.com This species then rapidly reacts with another phenoxide ion to form the methylene (B1212753) bridge characteristic of these resins. mdpi.com DFT studies identified a water-aided intramolecular elimination as a new, energetically favorable pathway for quinone methide formation. mdpi.com

Table 2: Key Computational Findings on Phenol-Formaldehyde Reaction

| Mechanistic Aspect | Computational Finding (DFT) | Relevance to Phenol, 3-pentyl- | Citation |

| Reaction Sites | Para-position is generally more reactive than the ortho-position for formaldehyde addition. | The para-position is open and electronically activated, making it a primary site for reaction. | researchgate.net |

| Intermediate Formation | The formation of a quinone methide intermediate is energetically favorable. | Hydroxymethylation at the ortho or para position would be followed by water elimination to form a pentyl-substituted quinone methide. | mdpi.com |

| Rate Prediction | Reactivity correlates strongly with the calculated average charge at reactive sites. | The electron-donating pentyl group would increase negative charge density at ortho/para sites, enhancing reactivity compared to unsubstituted phenol. | researchgate.net |

Biological Activities and Mechanistic Insights of Phenol, 3 Pentyl

Antimicrobial Activity Investigations

Phenol (B47542), 3-pentyl-, an alkylphenol derivative, has been the subject of research for its antimicrobial properties. Like other phenolic compounds, its efficacy stems from its chemical structure, featuring a hydrophobic pentyl group and a reactive hydroxyl group on the phenolic ring. This structure facilitates interaction with and disruption of microbial cells.

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)

Studies have demonstrated the effectiveness of 3-pentylphenol against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. rroij.com The compound's hydrophobic nature is a key factor in its ability to act against these microorganisms.

Research has shown that phenolic compounds, in general, exhibit broad-spectrum antimicrobial activity. rroij.com For instance, in one study, various phenolic compounds were tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that these compounds were effective, although the level of efficacy varied depending on the specific compound and bacterial strain. umyu.edu.ngresearchgate.netirispublishers.com For example, P. aeruginosa has been noted to show more resistance to certain disinfectants compared to E. coli and S. aureus. umyu.edu.ngresearchgate.net The antibacterial activity of phenolic compounds is influenced by the number and position of hydroxyl groups on the phenol ring. mdpi.com

A study evaluating naturally occurring phenols, including derivatives like 3-pentylphenol, reported its minimum inhibitory concentrations (MIC) against several bacteria.

Table 1: Antimicrobial Efficacy of 3-Pentylphenol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.25 mg/mL |

| P. aeruginosa | 0.75 mg/mL |

Source:

Action in Planktonic and Biofilm States

The antimicrobial action of 3-pentylphenol has been observed against bacteria in both their free-swimming (planktonic) and community-based (biofilm) states. Biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously difficult to eradicate and present a significant challenge in various settings. nih.gov

Phenolic compounds have been shown to inhibit the formation of bacterial biofilms. mdpi.comscielo.brfrontiersin.org They can interfere with the initial attachment of bacteria to surfaces and disrupt the development of the biofilm matrix. mdpi.com For example, certain phenolic derivatives have been found to reduce biofilm formation in Legionella pneumophila in a dose-dependent manner. jst.go.jp The antibiofilm activity of phenolic compounds is a promising area of research for combating persistent bacterial infections. scielo.br

Mechanistic Pathways of Antimicrobial Action

The antimicrobial effects of 3-pentylphenol and related phenolic compounds are attributed to several mechanisms that ultimately lead to bacterial cell death.

A primary mechanism of action for phenolic compounds is the disruption of the bacterial cell membrane. nih.gov The hydrophobic alkyl chain of 3-pentylphenol allows it to insert into the lipid bilayer of the microbial cell membrane. dtic.mil This integration disrupts the membrane's structure and fluidity, leading to increased permeability. nih.gov The altered permeability allows for the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, which is detrimental to the cell. nih.govresearchgate.net

The interaction of phenolic compounds with the cell membrane is facilitated by their lipophilic character. nih.gov This property allows them to accumulate in the lipid bilayer, damaging lipoproteins and increasing membrane permeability. nih.govresearchgate.net This mechanism has been observed in both Gram-positive and Gram-negative bacteria. nih.gov

In addition to disrupting the cell membrane, phenolic compounds can interact with the bacterial cell wall. nih.gov The hydroxyl groups on the phenol ring can form bonds with peptidoglycans, a major component of the bacterial cell wall, compromising its integrity. researchgate.net This is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer. researchgate.net

Phenolic compounds can also interact with various bacterial proteins. nih.govnih.gov These interactions can alter the conformation of proteins, leading to a loss of function. nih.gov

Phenolic compounds are known to act as enzyme inhibitors. mdpi.combac-lac.gc.ca The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, inhibiting their catalytic activity. mdpi.com This can disrupt essential metabolic pathways within the bacterial cell.

Furthermore, phenols can cause the denaturation and coagulation of proteins. rroij.com This irreversible process leads to the loss of protein function and contributes significantly to the bactericidal effect of these compounds. rroij.comgoogle.com

Quorum Sensing Modulation and Biofilm Formation Inhibition

Phenolic compounds are recognized for their ability to interfere with bacterial communication, known as quorum sensing (QS), and subsequently inhibit the formation of biofilms. mdpi.com Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial treatments. tandfonline.com The inhibition of biofilm formation by phenolic compounds can occur through several mechanisms without affecting bacterial growth, such as blocking QS, reducing bacterial motility, decreasing surface adhesion, and inhibiting the expression of virulence factors. mdpi.com

Research into phenolic derivatives has shown dose-dependent inhibition of biofilm formation. For instance, studies on various phenol derivatives demonstrated a significant reduction in biofilm formation for bacteria such as Legionella pneumophila. jst.go.jp The hydrophobic nature of alkylphenols, like 3-pentylphenol, is believed to enhance their ability to disrupt microbial processes. This property is crucial for their antimicrobial activities, which extend to both free-floating (planktonic) and biofilm-forming bacteria. The interaction often involves the disruption of the microbial cell membrane, leading to increased permeability and cell death.

While direct studies on 3-pentylphenol's specific role in quorum sensing are limited, the activity of structurally similar compounds provides insight. For example, flavonoids isolated from Piper delineatum have been shown to disrupt QS-mediated bioluminescence and inhibit biofilm formation in Vibrio harveyi. ulpgc.esresearchgate.net These flavonoids interfere with elements downstream in the QS circuit. ulpgc.es Similarly, other non-native N-Acylated Homoserine Lactone (AHL) analogs, which share structural similarities with QS signaling molecules, have demonstrated potent modulation of QS in multiple bacterial species. mdpi.comnih.gov The general principle is that these phenolic structures can act as antagonists to the bacterial signaling molecules that regulate gene expression for biofilm formation and virulence. mdpi.com

Table 1: Effects of Selected Phenolic Compounds on Biofilm Formation

| Compound/Extract | Target Organism | Effect | Reference |

| Phenol derivatives | Legionella pneumophila | Dose-dependent reduction of biofilm formation. | jst.go.jp |

| Ginkgolic acid C15:1 | E. coli O157:H7 | Inhibition of biofilm formation at 5 µg/ml. | tandfonline.com |

| Chelerythrine | S. aureus & S. epidermidis | Dose-dependent inhibition with IC₅₀ values of 15.2 µM and 8.6 µM, respectively. | tandfonline.com |

| Flavonoids (from Piper delineatum) | Vibrio harveyi | Strong dose-dependent inhibition of biofilm formation. | ulpgc.es |

Impact on Nucleic Acid Synthesis and Structure

The interaction of phenolic compounds with nucleic acids is a critical aspect of their biological activity. Phenol itself is a well-known agent in molecular biology for purifying nucleic acid samples. wikipedia.org During phenol extraction, it effectively denatures proteins by altering their folding in a less polar environment, causing them to precipitate out of the aqueous solution where the polar nucleic acids remain. wikipedia.orgbitesizebio.com This process highlights the fundamental chemical differences in how phenols interact with proteins versus nucleic acids.

However, under certain conditions, phenols can be pro-oxidants and induce damage to DNA. nih.govnih.gov Such damage can manifest as single- and double-strand breaks or oxidative lesions, which can lead to genomic instability if not repaired. nih.govnih.gov The biological response to phenolic compounds can vary, with some acting as protectors against DNA damage while others induce it. nih.gov This dual role is often dependent on factors like concentration, pH, and the presence of metal ions. nih.gov

While specific studies on the impact of 3-pentylphenol on nucleic acid synthesis are not widely available, the general mechanisms of phenolic compounds offer potential insights. The synthesis of nucleic acids relies on a complex enzymatic machinery and the availability of nucleotide precursors. umich.edu By interacting with or inhibiting enzymes involved in this process, phenolic compounds could disrupt nucleic acid synthesis. Furthermore, any agent that damages the DNA template, as some phenols can, will inevitably interfere with both replication and transcription, thereby affecting the synthesis of new nucleic acids and proteins. msu.edu The ability of some phenolic compounds to intercalate into the DNA structure or bind to the grooves of the double helix can also alter its conformation and affect interactions with regulatory proteins and enzymes.

Antioxidant Properties and Mechanisms

Phenol, 3-pentyl- is an alkylphenol, a class of compounds widely recognized for their antioxidant properties. These properties are crucial for protecting cells and biological systems from oxidative stress, a condition linked to various chronic diseases. nih.govnih.gov The antioxidant capacity of phenolic compounds stems primarily from their ability to act as reducing agents, donating hydrogen or electrons to neutralize reactive oxygen species (ROS). ulisboa.ptphcogj.com

Free Radical Scavenging Capacity

The primary mechanism of antioxidant action for phenolic compounds is their ability to scavenge free radicals. This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. oup.comscienceopen.com When a phenol donates a hydrogen atom, it forms a phenoxyl radical, which is relatively stable due to the delocalization of the unpaired electron over the aromatic ring, making it less likely to initiate new oxidation reactions. scienceopen.com

Studies have demonstrated that 3-pentylphenol possesses significant free radical scavenging ability. For instance, it has been shown to effectively scavenge hydrogen peroxide. The efficiency of this scavenging activity is dependent on the reaction environment and the specific type of free radical. nih.govacs.org The presence of multiple hydroxyl groups or specific substitutions on the phenolic ring can enhance scavenging capacity. For example, compounds with ortho-dihydroxy structures are often more potent scavengers than those with a single hydroxyl group. nih.govnih.gov

Table 2: Radical Scavenging Activity of Selected Phenolic Compounds

| Compound | Radical Scavenged | Observed Effect | Reference |

| 3-Pentylphenol | Hydrogen Peroxide | Significant scavenging ability. | |

| Phenolic Compounds (general) | DPPH•, ABTS+•, •OH, O₂•- | Variable scavenging capacity depending on structure. | nih.gov |

| Pyrogallol | ABTS+• | Scavenged 99% of the radical at 10 μM. | nih.gov |

| Ferulic acid & Caffeic acid | General | Better scavengers than their benzoic acid counterparts. | nih.gov |

Metal Ion Chelation

In addition to scavenging free radicals, phenolic compounds can act as antioxidants by chelating metal ions. nih.gov Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions. nih.govnih.gov By binding to these metal ions, chelating agents can stabilize them in a less reactive state, preventing them from participating in oxidative reactions. researchgate.net

Protection Against Oxidative Stress and DNA Damage

By scavenging free radicals and chelating pro-oxidant metals, 3-pentylphenol contributes to the protection of cells from oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. This can lead to damage to vital cellular components, including lipids, proteins, and nucleic acids. nih.gov

A significant consequence of unchecked oxidative stress is damage to DNA, which can result in mutations and contribute to the development of cancer and other diseases. nih.govnih.gov Studies have demonstrated that compounds like 3-pentylphenol can provide protection against DNA damage. For example, phenolic extracts containing such compounds have been shown to inhibit DNA damage in vitro. researchgate.net This protective effect is a direct result of their antioxidant capacity, which neutralizes the ROS that would otherwise attack the DNA structure. phcogj.com

Anticancer Activity Studies

Phenolic compounds are widely investigated for their potential anticancer properties. nih.govnih.gov Their mechanisms of action are diverse and can include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interfering with cellular signaling pathways that govern cancer cell growth and survival. nih.gov

In vitro studies have indicated that Phenol, 3-pentyl- exhibits cytotoxic properties against various cancer cell lines. Research has shown its ability to inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells. Another structurally related compound, 1,3-Bis(3-hydroxy-3-pentyl)benzene, has been shown to inhibit proliferation and induce apoptosis in prostate cancer (PC3) cell lines. These findings suggest that the compound may interfere with key processes essential for cancer cell survival. The hydrophobic nature of the pentyl group may facilitate the compound's integration into the lipid bilayers of cell membranes, potentially affecting membrane fluidity and the function of membrane-associated proteins involved in signaling.

Further research into phenol derivatives has provided insights into their mechanisms. For instance, some phenol derivatives have been found to induce apoptosis in human osteosarcoma cells. nih.gov This process was shown to be mediated by caspases 3/7 and, in some cases, was linked to changes in mitochondrial calcium levels, suggesting that mitochondrial pathways may be involved in triggering cell death. nih.gov

Table 3: In Vitro Anticancer Activity of 3-Pentylphenol and Related Compounds

| Compound | Cell Line | Observed Effect | Reference |

| Phenol, 3-pentyl- | MCF-7 (Breast Cancer) | Inhibition of proliferation. | |

| Phenol, 3-pentyl- | HeLa (Cervical Cancer) | Inhibition of proliferation. | |

| 1,3-Bis(3-hydroxy-3-pentyl)benzene | PC3 (Prostate Cancer) | Inhibition of proliferation and induction of apoptosis. | |

| Phenol derivatives | U2OS (Osteosarcoma) | Induction of apoptosis, migration inhibition. | nih.gov |

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HeLa)